3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride

Lipophilicity Drug Design Lead Optimization

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride (CAS 2302738-06-1; molecular formula C₆H₇ClF₃NO; MW 201.57) is a fluorinated azetidine-based acyl chloride building block that combines a strained four-membered azetidine ring, a reactive carbonyl chloride electrophilic handle, and a 2,2,2-trifluoroethyl substituent at the ring 3-position. The compound is supplied at 95% purity by Enamine (catalog EN300-4073869, distributed via Sigma-Aldrich as ENAH93E73EB3) and is classified exclusively for non-human research use.

Molecular Formula C6H7ClF3NO
Molecular Weight 201.57
CAS No. 2302738-06-1
Cat. No. B2817532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride
CAS2302738-06-1
Molecular FormulaC6H7ClF3NO
Molecular Weight201.57
Structural Identifiers
SMILESC1C(CN1C(=O)Cl)CC(F)(F)F
InChIInChI=1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2
InChIKeyDWJHFQGWCOZXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride (CAS 2302738-06-1): Structural Identity & Procurement-Relevant Profile


3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride (CAS 2302738-06-1; molecular formula C₆H₇ClF₃NO; MW 201.57) is a fluorinated azetidine-based acyl chloride building block that combines a strained four-membered azetidine ring, a reactive carbonyl chloride electrophilic handle, and a 2,2,2-trifluoroethyl substituent at the ring 3-position . The compound is supplied at 95% purity by Enamine (catalog EN300-4073869, distributed via Sigma-Aldrich as ENAH93E73EB3) and is classified exclusively for non-human research use . Its structural triad—ring strain (approx. 26 kcal/mol for the azetidine scaffold), acyl chloride reactivity, and the electron-withdrawing, lipophilicity-enhancing trifluoroethyl group—positions it as a versatile intermediate within medicinal chemistry campaigns targeting kinase inhibitors, receptor modulators, and fluorinated lead-optimization programs .

Why Generic Azetidine Building Blocks Cannot Substitute for 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride


The 2,2,2-trifluoroethyl group at the azetidine 3-position is not a passive structural decoration—it fundamentally alters the physicochemical and metabolic profile of downstream products relative to the unsubstituted azetidine-1-carbonyl chloride (CAS 75485-12-0, MW 119.55) or the 5-membered pyrrolidine-1-carbonyl chloride analog . Systematic studies of fluoroalkyl-substituted saturated heterocyclic amines demonstrate that the trifluoroethyl motif predictably decreases amine basicity (ΔpKₐ ≈ −0.9 units vs. parent azetidine), increases lipophilicity (ΔlogP ≈ +0.6 to +1.7 depending on scaffold), and confers metabolic shielding by blocking oxidative N-dealkylation pathways . In contrast, the unsubstituted azetidine-1-carbonyl chloride (MW 119.55, C₄H₆ClNO) lacks these fluorine-driven property advantages, while the pyrrolidine-1-carbonyl chloride analog suffers from markedly lower ring strain (6.3 vs. 26 kcal/mol), reducing conformational rigidity and the resultant target-binding precision . Direct interchanging without accounting for these differentials risks producing analogs with divergent ADME profiles, inferior binding kinetics, and irreproducible SAR conclusions—making informed procurement essential.

Quantitative Differentiation Evidence: 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride vs. Closest Analogs


Lipophilicity (LogP) Comparison: Trifluoroethyl-Azetidine vs. Unsubstituted Azetidine Scaffold

The trifluoroethyl substituent at the azetidine 3-position significantly increases lipophilicity relative to the unsubstituted parent scaffold. In a systematic study of fluoroalkyl-substituted saturated heterocyclic amines (Melnykov et al., 2023), incorporation of a trifluoroethyl group on azetidine derivatives produced a logP increase of approximately 0.6 to 1.7 units versus the corresponding non-fluorinated parent, with the magnitude depending on the specific substitution pattern . For a closely related N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide derivative, the measured logP was 1.8 . In contrast, the predicted logP for 1-(2,2,2-trifluoroethyl)azetidin-3-amine is approximately 0.19 , while the parent unsubstituted azetidine scaffold (logP ≈ −0.1 to +0.3) is considerably more hydrophilic. This logP shift of approximately +1.5 to +1.9 units places 3-(2,2,2-trifluoroethyl)azetidine-derived intermediates in a more favorable lipophilicity range for membrane permeability while avoiding excessive logP values (>5) associated with poor developability.

Lipophilicity Drug Design Lead Optimization Physicochemical Profiling

Metabolic Stability: Trifluoroethyl-Azetidine Half-Life vs. Non-Fluorinated Azetidine Analogs

The trifluoroethyl group provides a measurable metabolic shielding effect on the azetidine scaffold. A closely related derivative, N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide, exhibits a half-life (t₁/₂) of 42 minutes in human liver microsomes—significantly longer than analogous non-fluorinated azetidine compounds . This is consistent with the broader finding by Melnykov et al. (2023), who demonstrated that intrinsic microsomal clearance measurements revealed high metabolic stability across the mono- and difluorinated azetidine series studied, with only the 3,3-difluoroazetidine derivative showing notably elevated clearance . The metabolic protection conferred by the trifluoroethyl group arises from the electron-withdrawing effect of the CF₃ moiety, which deactivates the azetidine nitrogen toward oxidative N-dealkylation—a primary metabolic soft spot in non-fluorinated saturated cyclic amines. While direct head-to-head half-life data for the target compound (CAS 2302738-06-1) itself are not publicly available, the 42-minute half-life of the structurally proximal N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide provides a class-validated benchmark.

Metabolic Stability Microsomal Clearance ADME Fluorine Blocking Strategy

Basicity (pKa) Modulation: Trifluoroethyl-Azetidine vs. Parent Azetidine

The electron-withdrawing trifluoroethyl group predictably reduces amine basicity of the azetidine nitrogen. For 3-(2,2,2-trifluoroethyl)azetidine (the free base corresponding to the amine precursor of the target compound; CAS 1394116-60-9), the predicted pKa is 10.42 ± 0.40 . This represents a decrease of approximately 0.87 units from the parent unsubstituted azetidine (predicted pKa ≈ 11.29) . For the closely related 1-(2,2,2-trifluoroethyl)azetidin-3-amine (CAS 1339236-05-3), the predicted pKa is further reduced to 8.10 ± 0.20 , reflecting the combined electron-withdrawing effects of the trifluoroethyl group and the 3-amino substituent. Melnykov et al. (2023) demonstrated that the number of fluorine atoms and their distance to the protonation center are the major factors defining basicity in fluorinated saturated heterocyclic amines, with the effect being monotonic and predictable . The pKa shift of approximately −0.9 units relative to the parent azetidine is a critical design parameter for medicinal chemists, as it affects the fraction of neutral vs. protonated species at physiological pH, thereby modulating membrane permeability, off-target binding, and lysosomal trapping potential.

Basicity pKa Amine Protonation Drug-likeness

Ring Strain and Conformational Rigidity: Azetidine Core vs. Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring provides an optimal balance of ring strain and stability for drug design applications. The azetidine scaffold exhibits a ring strain energy of approximately 26 kcal/mol, compared to 6.3 kcal/mol for the 5-membered pyrrolidine and approximately 0 kcal/mol for the 6-membered piperidine . This strain is measurable through the ring's compressed 88° bond angles (vs. the ideal tetrahedral angle of 109.5°) . Critically, the azetidine ring's strain energy is nearly identical to that of the β-lactam scaffold (approx. 26 kcal/mol), a privileged motif extensively validated in beta-lactam antibiotics and beyond. The 3-membered aziridine offers slightly higher strain (27.5 kcal/mol) but with significantly reduced chemical stability, limiting its practical utility . The higher strain energy of azetidine relative to pyrrolidine translates into greater conformational rigidity—the azetidine ring is locked into a near-planar conformation with restricted puckering, providing more precise spatial presentation of substituents to biological targets. This rigidity has been exploited in approved drugs such as the thrombin inhibitor Melagatran, where the azetidine scaffold enables precise conformational control for enhanced target binding . For the target compound, the combination of azetidine ring rigidity with the trifluoroethyl substituent provides a uniquely constrained vector for the 3-position, unavailable with the unsubstituted azetidine-1-carbonyl chloride.

Ring Strain Conformational Rigidity Binding Affinity Scaffold Design

Dual Functional Handle Advantage: Acyl Chloride Electrophilicity Plus Trifluoroethyl Lipophilicity vs. Mono-Functional Building Blocks

The target compound uniquely combines two orthogonal functional elements in a single building block: a reactive carbonyl chloride electrophilic handle at the azetidine N1 position and a metabolically shielding, lipophilicity-enhancing trifluoroethyl group at the C3 position. The carbonyl chloride group enables rapid, high-yielding acylation of amines, alcohols, and other nucleophiles under mild conditions, with the azetidine ring strain further accelerating the acylation kinetics relative to larger-ring analogs . In contrast, the unsubstituted azetidine-1-carbonyl chloride (CAS 75485-12-0, MW 119.55) provides the acyl chloride handle devoid of any C3 substituent, requiring a separate synthetic step to install lipophilicity or metabolic protection . Similarly, 3-(dimethylamino)azetidine-1-carbonyl chloride (CAS 1860179-33-4, MW 162.62) offers a C3 substituent with basic, hydrophilic character rather than the lipophilic, electron-withdrawing trifluoroethyl motif . The target compound thus eliminates one full synthetic step (post-acylation fluoroalkylation or reductive amination) compared to using the unsubstituted azetidine-1-carbonyl chloride followed by late-stage trifluoroethyl introduction. Patent literature on azetidine-based kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors documents the value of pre-installed fluoroalkyl substituents for expedited SAR exploration, with the trifluoroethyl group specifically cited as a preferred R9 substituent in azetidine derivative patents (WO 2013064467 A1; US 8623860 B2) .

Acyl Chloride Reactivity Dual Functional Handle Synthetic Efficiency Derivatization

High-Value Application Scenarios for 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride in Scientific Procurement


Kinase Inhibitor Lead Optimization Requiring Enhanced Metabolic Stability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ this compound to introduce a metabolically shielded, lipophilicity-optimized azetidine moiety via a single acylation step. The pre-installed trifluoroethyl group provides the ~42-minute microsomal half-life benchmark (class-validated for trifluoroethyl-azetidine derivatives) , while the azetidine scaffold's 26 kcal/mol ring strain ensures conformational rigidity for precise kinase hinge-region binding . Compared to using the unsubstituted azetidine-1-carbonyl chloride followed by separate fluoroalkylation, this building block eliminates one synthetic step and the attendant yield loss, accelerating SAR cycles in hit-to-lead programs.

Covalent Probe and Targeted Protein Degrader (PROTAC) Linker Synthesis

The acyl chloride electrophilic handle enables site-selective conjugation of the trifluoroethyl-azetidine scaffold to amine-containing linker-warhead constructs. The enhanced lipophilicity (logP shift of +1.5 to +1.9 units vs. non-fluorinated azetidine) improves cell permeability of the resulting bifunctional degrader molecules, while the trifluoroethyl group's electron-withdrawing character modulates the azetidine nitrogen's nucleophilicity, reducing off-target reactivity. The compound's well-defined structure (95% purity, Sigma-Aldrich catalog ENAH93E73EB3) supports reproducible conjugate synthesis , a critical requirement for quantitative cellular target engagement assays.

Soluble Epoxide Hydrolase (sEH) Inhibitor Fragment Growing

Patent literature (WO 2013064467 A1; US 8623860 B2) explicitly identifies trifluoroethyl-substituted azetidine derivatives as preferred scaffolds for sEH inhibitor development . The target compound can serve as a direct acylating agent for fragment growing—reacting the carbonyl chloride with amine-containing fragments to generate N-acylated azetidine-sEH inhibitor candidates in a single step. The trifluoroethyl substituent at the azetidine 3-position occupies the lipophilic sub-pocket typically targeted by fluoroalkyl groups in sEH pharmacophores, while the azetidine core's conformational rigidity (88° bond angles) pre-organizes the scaffold for optimal target complementarity.

Fluorinated Building Block Library Synthesis for ADME Panel Screening

For drug discovery organizations maintaining proprietary fluorinated fragment or building-block libraries, this compound serves as a key diversification node. Its carbonyl chloride enables rapid parallel acylation of diverse amine-containing fragments under standardized conditions, generating a focused library of N-acylated trifluoroethyl-azetidine derivatives. The systematic physicochemical data from Melnykov et al. (2023)—covering pKa, logP, and intrinsic microsomal clearance across the fluoroalkyl-azetidine series —provide a validated framework for predicting ADME properties of library members, enabling informed triaging before resource-intensive in vivo PK studies. The 95% purity specification of the commercial material (Enamine EN300-4073869) supports the production of screening-quality library compounds.

Quote Request

Request a Quote for 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.